

The Role of SK-575 in the DNA Damage Response: A Technical Guide

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Compound of Interest

Compound Name: SK-575

Cat. No.: B10823942

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Introduction

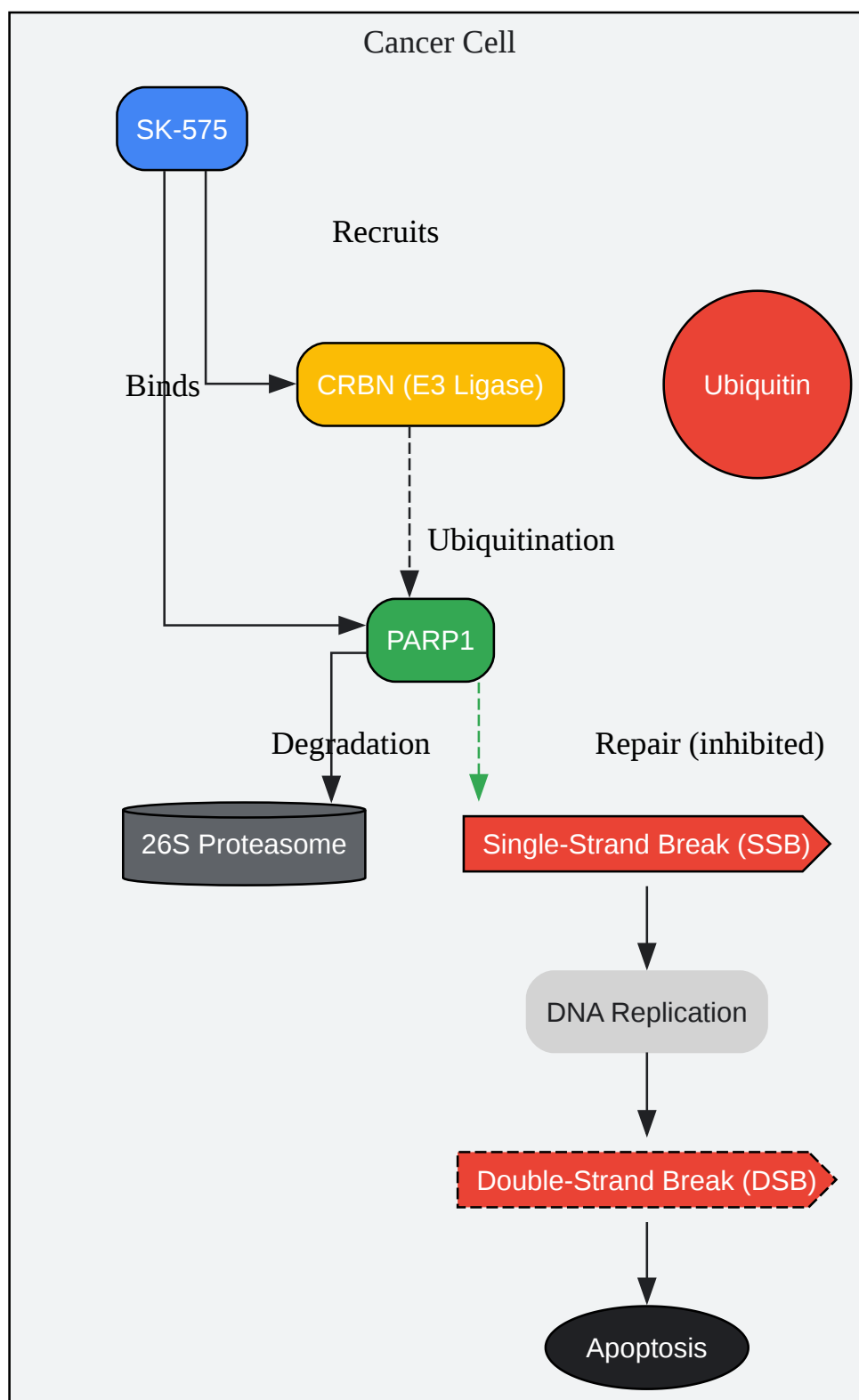
SK-575 is a novel small molecule that has emerged as a potent and specific agent in the field of cancer therapy, particularly in the context of the DNA Damage Response (DDR). It is a proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).^{[1][2][3]} PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs); its inhibition or degradation leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).^[1] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the degradation of PARP1 by **SK-575** leads to synthetic lethality and potent anti-tumor activity.^{[1][2][3]}

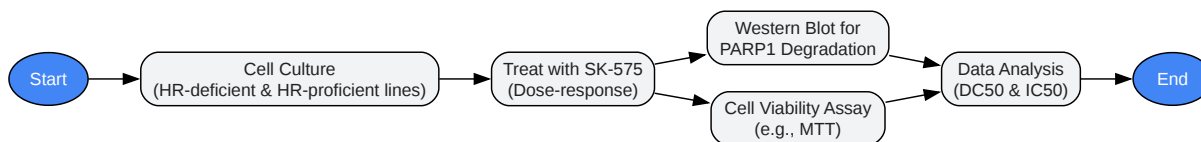
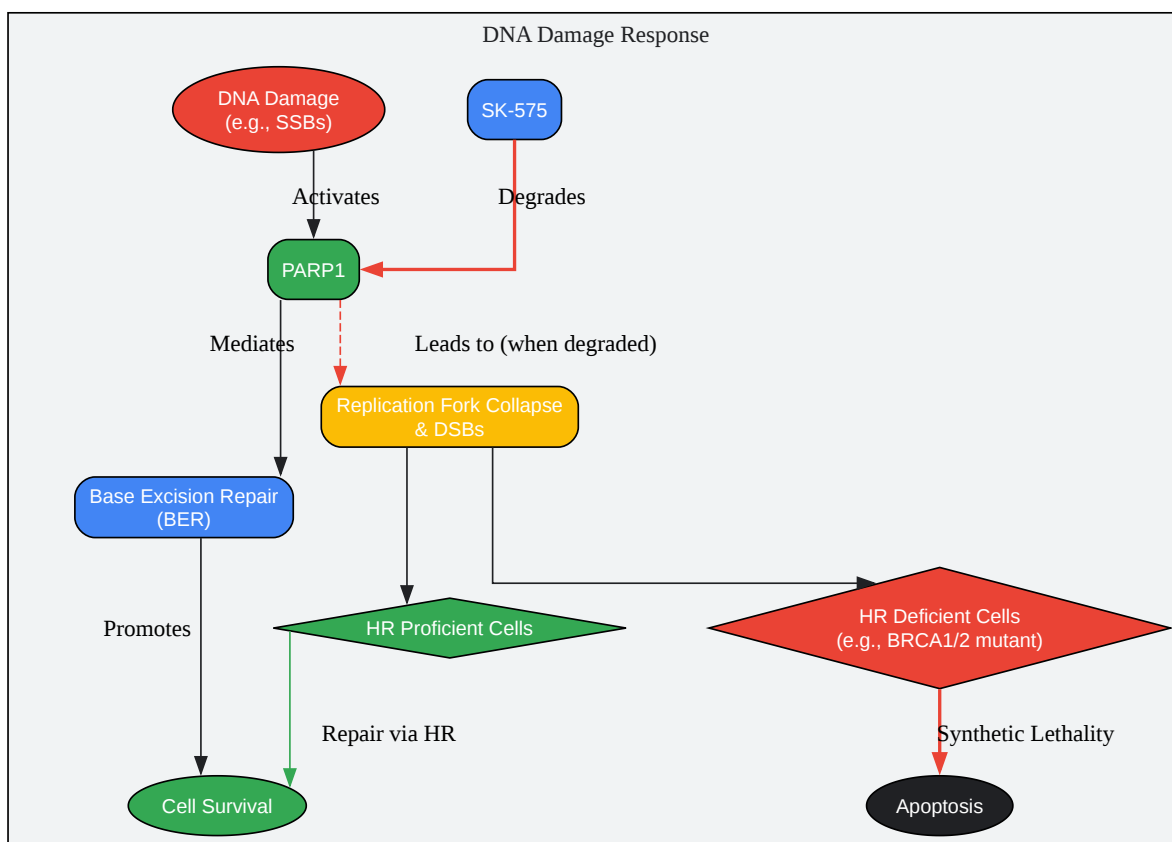
This technical guide provides an in-depth overview of **SK-575**, including its mechanism of action, quantitative data on its anti-cancer activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of SK-575

SK-575 functions as a PARP1 degrader by hijacking the ubiquitin-proteasome system.^[1] This bifunctional molecule consists of a ligand that binds to PARP1, a linker, and a ligand that recruits an E3 ubiquitin ligase, Cereblon (CRBN).^[1] The binding of **SK-575** to both PARP1 and CRBN brings them into close proximity, facilitating the ubiquitination of PARP1. Poly-

ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome. This targeted degradation of PARP1 is highly specific and does not significantly affect the levels of PARP2.^[1] The depletion of PARP1 compromises the base excision repair (BER) pathway, leading to an accumulation of DNA single-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutated cancers), these unresolved single-strand breaks are converted to double-strand breaks during DNA replication, which cannot be efficiently repaired, ultimately resulting in cell death.^[1]





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